molecular formula C19H20N2O2S B6501380 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 955643-85-3

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B6501380
CAS No.: 955643-85-3
M. Wt: 340.4 g/mol
InChI Key: TZWITZWMJXNXRU-UHFFFAOYSA-N
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Description

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a 2-(thiophen-2-yl)acetamide moiety at position 5.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(11-17-2-1-9-24-17)20-16-6-5-13-7-8-21(12-15(13)10-16)19(23)14-3-4-14/h1-2,5-6,9-10,14H,3-4,7-8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWITZWMJXNXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications logP Reference ID
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide (BI83141) C₂₂H₂₄N₂O₄ 380.437 3-Methoxyphenoxy group replaces thiophene N/A
2-(4-ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide C₂₄H₂₄N₂O₃S 420.53 Tetrahydroquinoline core; ethoxyphenyl and thiophene 4.625
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide C₂₂H₂₀N₂O₂S 376.47 Benzothiophene-2-carboxamide replaces acetamide N/A
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₉N₂OS₂ 261.33 Simpler thiophene-cyanothiophene scaffold N/A

Key Observations :

  • Core Modifications: The tetrahydroisoquinoline core in the target compound distinguishes it from tetrahydroquinoline derivatives (e.g., ), which may alter steric and electronic properties .
  • Substituent Effects: Replacement of the thiophene moiety with 3-methoxyphenoxy (BI83141) increases molecular weight and likely enhances lipophilicity, while benzothiophene substitution () introduces aromatic bulk .
  • logP Trends : The ethoxyphenyl-thiophene analog () exhibits a logP of 4.625, suggesting moderate lipophilicity favorable for membrane permeability .

Physicochemical and Spectral Characteristics

  • FT-IR : Thiophene-related C–S stretching (748 cm⁻¹) and amide C=O bands (~1700 cm⁻¹) are consistent across analogs () .
  • NMR : Key signals include aromatic protons (7.20–8.30 ppm) and cyclopropane CH₂ groups (1.10–2.90 ppm), as observed in spirocyclic derivatives () .

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